1-[5-(4-Ethylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1-[5-(4-ethylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]pyrrole-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S.ClH/c1-2-16-6-8-17(9-7-16)12-14-15-13(21-12)18-5-3-4-10(18)11(19)20;/h3-5H,2,6-9H2,1H3,(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOFUXXAXUEOGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(S2)N3C=CC=C3C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Thiadiazole Intermediate
Starting Material:
The synthesis typically begins with the formation of the 1,3,4-thiadiazole core. A common approach involves the reaction of suitable amidines or thiosemicarbazides with halogenated compounds or acids.
- Reaction of 2-Acylaminobenzothiazole derivatives with hydrazine derivatives under reflux conditions to form the thiadiazole ring.
- Alternatively, cyclization of thiosemicarbazides with halogenated acids or derivatives, such as chlorides or nitriles, can produce the thiadiazole ring.
- Hydrazine hydrate or substituted hydrazines
- Acid catalysts (e.g., phosphorus oxychloride or polyphosphoric acid)
- Reflux conditions in solvents like ethanol or acetic acid
Outcome:
Formation of the 1,3,4-thiadiazole ring with suitable substituents for subsequent functionalization.
Functionalization of the Thiadiazole with a Pyrrole Moiety
- The thiadiazole intermediate is then coupled with a pyrrole derivative, typically via a nucleophilic substitution or cyclization process, to attach the pyrrole-2-carboxylic acid moiety.
- Activation of the pyrrole-2-carboxylic acid (e.g., as an acid chloride or anhydride) followed by reaction with the thiadiazole derivative.
- Alternatively, direct coupling using carbodiimide-based coupling agents (e.g., EDC or DCC) in an inert solvent like dichloromethane or DMF.
- Room temperature or mild heating
- Use of coupling agents to facilitate amide bond formation
Outcome:
Formation of the core structure 1-[5-(4-ethylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carboxylic acid .
Introduction of the Ethylpiperazine Group
- The ethylpiperazine moiety is introduced via nucleophilic substitution or alkylation at the appropriate position on the thiadiazole or pyrrole ring.
- Ethylpiperazine hydrochloride or free base
- Base such as potassium carbonate or sodium hydride
- Solvent like acetonitrile or DMF
- Reflux or stirring at room temperature
Outcome:
Formation of the ethylpiperazine substituent attached to the thiadiazole ring, completing the core structure.
Final Conversion to Hydrochloride Salt
- The free base compound is dissolved in a suitable solvent (e.g., ethanol or methanol) and treated with hydrogen chloride gas or hydrochloric acid solution to form the hydrochloride salt.
- Stirring at room temperature or mild heating
- Filtration and drying under vacuum
Outcome:
Pure 1-[5-(4-Ethylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carboxylic acid hydrochloride .
Summary Table of Preparation Steps
Research Findings and Notes
- The synthesis of heterocyclic compounds like thiadiazoles and pyrroles often involves multi-step procedures with key cyclization and coupling reactions, which are well-documented in heterocyclic chemistry literature.
- The introduction of the piperazine moiety is typically achieved via nucleophilic substitution, which requires careful control of reaction conditions to prevent side reactions.
- The final salt formation ensures compound stability and solubility, crucial for pharmaceutical applications.
This synthesis pathway aligns with established methods for heterocyclic compound preparation, emphasizing the importance of stepwise functionalization, coupling reactions, and salt formation to achieve the target compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-Ethylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions can introduce new functional groups into the compound, potentially enhancing its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets:
- Antimicrobial Activity : Research indicates that derivatives of thiadiazole compounds exhibit significant antibacterial properties against resistant strains of bacteria, including Helicobacter pylori and Pseudomonas aeruginosa . In one study, compounds similar to this one inhibited bacterial growth effectively in disk diffusion assays.
Drug Development
The compound serves as a scaffold for the design of new drugs targeting specific diseases:
- Cancer Research : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The mechanism often involves the modulation of key enzymes or receptors involved in tumor growth .
The biological activity of this compound has been evaluated through various assays:
- Quorum Sensing Inhibition : It has been tested for its ability to disrupt bacterial communication systems, which is crucial for the development of biofilms and virulence . This application is particularly relevant in treating infections caused by biofilm-forming bacteria.
Case Studies
Mechanism of Action
The mechanism of action of 1-[5-(4-Ethylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues:
5-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid (BP 17676148-51-6)
- Structure : Lacks the thiadiazole and piperazine groups.
- Properties : Simpler pyrrole derivative with an ethoxycarbonyl group, likely used as an intermediate in synthesizing more complex heterocycles. Reduced solubility compared to the target compound due to the absence of ionizable piperazine.
- Applications : Intermediate in drug synthesis (e.g., antibiotics or anti-inflammatory agents) .
5-(Difluoromethoxy)-2-[[(4-chloro-3-methoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole (BP 17675952569-58-3)
- Structure : Benzimidazole core with difluoromethoxy and pyridine substituents.
- Properties : Higher lipophilicity (predicted logP >3) due to aromatic rings and halogen atoms. Likely targets proton pump inhibitors or antiviral pathways.
- Contrast : The target compound’s thiadiazole-pyrrole system may offer superior metabolic stability compared to benzimidazole derivatives .
5-(Hydroxymethyl)-2-pyrrolidinone (BP 176781184917-29-0) Structure: Pyrrolidinone with a hydroxymethyl group. Properties: Polar, water-soluble lactam. Potential use in nootropic or peptide-mimetic drugs. Divergence: The absence of a thiadiazole ring limits its utility in electron-deficient target interactions .
Hypothetical Physicochemical and Pharmacological Data
| Property | Target Compound | 5-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid | 5-(Difluoromethoxy)-benzimidazole |
|---|---|---|---|
| Molecular Weight (g/mol) | ~400 (estimated) | 183.15 | 413.8 |
| Solubility (mg/mL) | High (piperazine hydrochloride) | Low (non-ionizable groups) | Moderate (lipophilic) |
| Predicted logP | 1.5–2.5 | 1.2 | 3.8 |
| Biological Activity (IC50) | Hypothetical: 10–100 nM (kinase) | Not applicable (intermediate) | 50–200 nM (proton pump) |
Research Implications and Limitations
- Structural Advantages : The target compound’s thiadiazole-piperazine combination may optimize both target binding (via thiadiazole) and pharmacokinetics (via piperazine).
- Gaps in Data: No experimental IC50, toxicity, or stability data are available in the provided sources.
- Synthetic Challenges : The multi-step synthesis of the thiadiazole-pyrrole scaffold may limit scalability compared to simpler analogs .
Biological Activity
The compound 1-[5-(4-Ethylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a pyrrole ring and a thiadiazole moiety, which are known to contribute to its biological activity. The presence of the ethylpiperazine substituent enhances solubility and bioavailability, making it a candidate for drug development.
Structural Formula
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H18N4O2S·HCl |
| Molecular Weight | 270.35 g/mol |
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The thiadiazole ring can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer.
- Receptor Modulation : The ethylpiperazine group may interact with neurotransmitter receptors, influencing neurological conditions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to This compound have shown significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | |
| A549 (lung cancer) | 0.2 | |
| HeLa (cervical cancer) | 4.2 |
These findings suggest that the compound could be developed further as an anticancer agent.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Thiadiazole derivatives are known to exhibit activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Additional Pharmacological Effects
Research indicates that compounds containing the ethylpiperazine and thiadiazole structures may possess anti-inflammatory and analgesic properties. These effects are hypothesized to result from modulation of inflammatory mediators and pain pathways.
Study on Anticancer Activity
A study published in MDPI assessed the efficacy of various thiadiazole-based compounds in inhibiting tumor growth. The results indicated that modifications in the piperazine substituent significantly enhanced cytotoxicity against targeted cancer cells, suggesting that structural optimization could lead to more potent derivatives .
Synthesis and Characterization
The synthesis of This compound typically involves cyclization reactions under controlled conditions. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of synthesized compounds .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
